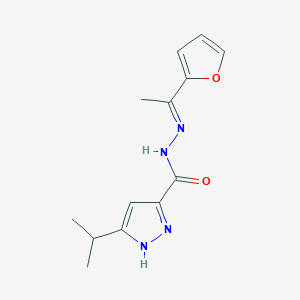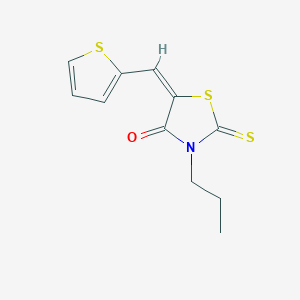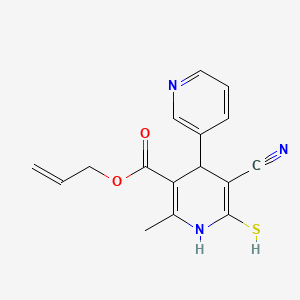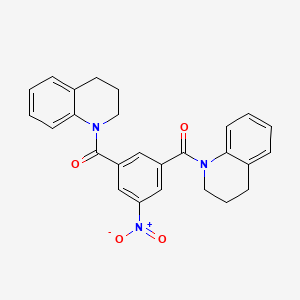
2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,5-diméthylphényl)-2-oxoéthyl 2,3-diphénylquinoxaline-6-carboxylate est un composé organique complexe qui appartient à la famille des quinoxalines. Les quinoxalines sont des composés hétérocycliques contenant un noyau benzénique fusionné à un noyau pyrazine. Ce composé particulier se caractérise par sa structure unique, qui comprend un noyau quinoxaline substitué par des groupes phényle et carboxylate, ainsi qu'une partie diméthylphényle et oxoéthyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2,5-diméthylphényl)-2-oxoéthyl 2,3-diphénylquinoxaline-6-carboxylate implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de l'acide 2,3-diphénylquinoxaline-6-carboxylique avec le chlorure de 2-(2,5-diméthylphényl)-2-oxoéthyl en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane sous reflux.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs automatisés et des systèmes à flux continu pour assurer une production constante. Des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,5-diméthylphényl)-2-oxoéthyl 2,3-diphénylquinoxaline-6-carboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe carboxylate peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les alcools en présence d'un catalyseur.
Principaux produits formés
Oxydation : Formation de dérivés de la quinoxaline avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Formation de dérivés de la quinoxaline réduits.
Substitution : Formation de dérivés de la quinoxaline substitués avec de nouveaux groupes fonctionnels remplaçant le groupe carboxylate.
Applications de la recherche scientifique
Le 2-(2,5-diméthylphényl)-2-oxoéthyl 2,3-diphénylquinoxaline-6-carboxylate a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des voies moléculaires spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action du 2-(2,5-diméthylphényl)-2-oxoéthyl 2,3-diphénylquinoxaline-6-carboxylate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, ce qui conduit à ses effets anticancéreux potentiels. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2,3-Diphénylquinoxaline-6-carboxylate : Manque les groupes diméthylphényle et oxoéthyl, ce qui le rend moins complexe.
2-(2,5-Diméthylphényl)-2-oxoéthyl quinoxaline : Structure similaire mais sans les groupes diphényle et carboxylate.
Unicité
Le 2-(2,5-diméthylphényl)-2-oxoéthyl 2,3-diphénylquinoxaline-6-carboxylate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C31H24N2O3 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C31H24N2O3/c1-20-13-14-21(2)25(17-20)28(34)19-36-31(35)24-15-16-26-27(18-24)33-30(23-11-7-4-8-12-23)29(32-26)22-9-5-3-6-10-22/h3-18H,19H2,1-2H3 |
Clé InChI |
YNWCIKLZTZIOBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)

![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
![N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11672448.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672454.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672464.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11672466.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11672485.png)

![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)
